Product packaging for Cyclopropylidenephosphane(Cat. No.:CAS No. 31918-06-6)

Cyclopropylidenephosphane

Cat. No.: B14675095
CAS No.: 31918-06-6
M. Wt: 72.05 g/mol
InChI Key: NSJYLRFFJXQDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropylidenephosphane is a chemical reagent of significant interest in advanced organic and organometallic synthesis, characterized by the fusion of a highly strained cyclopropane ring with a phosphorus-based functional group. Its primary research value lies in its potential as a building block for constructing novel molecular architectures. The high ring strain of the cyclopropylidene moiety can drive unique reaction pathways, including ring-opening and cycloaddition reactions, while the phosphane group offers a site for further functionalization or coordination. Researchers can utilize this compound to develop new ligands for catalysis or to create phosphorus-containing analogs of biologically active cyclopropane compounds . The cyclopropane ring is a known feature in many agrochemicals and pharmaceuticals, often employed to modulate metabolic stability, potency, and conformation . Studying the metabolism of such cyclopropyl compounds is crucial, as they can be oxidized by enzymatic systems, leading to both stable metabolites and, in some cases, reactive intermediates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5P B14675095 Cyclopropylidenephosphane CAS No. 31918-06-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31918-06-6

Molecular Formula

C3H5P

Molecular Weight

72.05 g/mol

IUPAC Name

cyclopropylidenephosphane

InChI

InChI=1S/C3H5P/c4-3-1-2-3/h4H,1-2H2

InChI Key

NSJYLRFFJXQDJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1=P

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopropylidenephosphane and Its Precursors

Synthesis via Deprotonation of Cyclopropyltriphenylphosphonium Bromide

A primary and well-established route to generate cyclopropylidene ylides, such as cyclopropylidenetriphenylphosphorane, is through the deprotonation of a stable phosphonium (B103445) salt precursor. Cyclopropyltriphenylphosphonium bromide is the most common precursor for this transformation. This method is a direct application of the principles of the Wittig reaction.

The process involves treating the phosphonium salt with a strong base to abstract a proton from the carbon atom attached to the phosphorus, generating a highly reactive ylide (or phosphorane). This ylide is the cyclopropylidenephosphane species. The reaction is typically carried out under anhydrous conditions to prevent quenching of the reactive ylide. The choice of base is critical and depends on the acidity of the α-proton and the desired reactivity of the resulting ylide. Common strong bases used for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and organolithium reagents like n-butyllithium (n-BuLi). For instance, deprotonation with sodium methoxide (B1231860) (NaOCH₃) can effectively generate the ylide, which can then be used in subsequent reactions with carbonyl compounds to form cyclopropylidene-substituted structures.

The resulting this compound is a key intermediate for the synthesis of various cyclopropane (B1198618) derivatives. Its reaction with aldehydes and ketones allows for the formation of a carbon-carbon double bond, yielding methylenecyclopropanes.

Table 1: Properties of Cyclopropyltriphenylphosphonium Bromide

Property Value
Chemical Formula C₂₁H₂₀BrP
Molecular Weight 383.26 g/mol
Appearance Solid
Melting Point 178-181 °C
CAS Number 14114-05-7

| Primary Use | Wittig reagent precursor |

Cyclopropanation Reactions and Phosphination of Cyclopropenes in this compound Formation

An alternative strategic approach to cyclopropylidenephosphanes involves the initial construction of a cyclopropene (B1174273) ring, followed by a phosphination step. This pathway leverages the diverse and powerful methods available for cyclopropene synthesis.

Cyclopropanation Reactions: Cyclopropenes, the unsaturated analogues of cyclopropanes, can be synthesized through several methods. A common approach is the [2+1] cycloaddition of a carbene or carbenoid to an alkyne. The use of diazo compounds in the presence of metal catalysts, such as those based on rhodium(II) or copper, is a powerful technique for generating the reactive carbene species. For example, rhodium(II) catalysts can facilitate the enantioselective cycloaddition of ethyl diazoacetate to terminal acetylenes, producing chiral cyclopropenes. Another method involves elimination reactions from substituted cyclopropanes. These varied cyclopropanation strategies provide access to a wide range of substituted cyclopropene precursors.

Phosphination of Cyclopropenes: Once the cyclopropene ring is formed, the introduction of the phosphane moiety is the key step. A significant advancement in this area is the copper-catalyzed hydrophosphination of cyclopropenes. This method allows for the direct addition of a P-H bond from a secondary phosphine (B1218219) (like diphenylphosphine) across the carbon-carbon double bond of the cyclopropene. The reaction is highly atom-economical and can be rendered enantioselective through the use of chiral ligands, providing access to valuable P-stereogenic cyclopropyl (B3062369) phosphines. The mechanism is proposed to involve the formation of a copper(I)-phosphido intermediate which then inserts into the C=C bond of the cyclopropene, followed by protonation to yield the final product.

Another related approach involves the phosphine-catalyzed activation of cyclopropenones. In this strategy, a phosphine nucleophilically attacks the cyclopropenone ring, inducing a ring-opening to form a reactive α-ketenyl phosphorus ylide intermediate. This intermediate can then participate in various annulation reactions, effectively using the cyclopropenone as a three-carbon synthon to build more complex phosphorus-containing heterocycles.

Table 2: Comparison of Synthetic Approaches to Cyclopropyl Phosphine Derivatives

Method Precursor Key Transformation Advantages
Wittig Approach Cyclopropyltriphenylphosphonium Bromide Deprotonation with strong base Direct, well-established
Cyclopropene Phosphination Substituted Cyclopropene Copper-catalyzed hydrophosphination High atom economy, stereoselective potential

| Cyclopropenone Activation | Substituted Cyclopropenone | Phosphine-catalyzed ring-opening/annulation | Access to complex heterocyclic products |

Exploration of Novel Synthetic Pathways and Methodological Advancements

The field of synthetic organic chemistry is continually evolving, with new methodologies that could be adapted for the synthesis of this compound and its precursors. While not always directly applied to this specific target, advancements in cyclopropane/cyclopropene synthesis and C-P bond formation offer promising future directions.

Recent developments in cyclopropanation include methods that avoid hazardous reagents like diazo compounds. For example, electrochemical methods have been developed for the diastereoselective cyclopropanation of alkenes by coupling them with methylene (B1212753) pronucleophiles, a process mediated by an electrochemically generated thianthrene (B1682798) dication. Furthermore, visible-light photocatalysis has emerged as a powerful tool. Organic photocatalysts can mediate the cyclopropanation of a wide array of olefins under mild conditions, showing high functional group tolerance. Continuous-flow technology has also been applied to the synthesis of difluorocyclopropenes, allowing for the controlled in-situ generation of reactive difluorocarbene from safer precursors.

In the realm of C-P bond formation, copper-phosphido catalysis represents a significant advance for the hydrophosphination of unsaturated systems, including cyclopropenes, offering a more sustainable alternative to precious metal catalysts like palladium. The exploration of novel catalysts and reaction conditions, such as cobalt-catalyzed cross-coupling reactions, could also open new avenues for linking cyclopropyl units

Mechanistic Investigations into Cyclopropylidenephosphane Reactivity

Nucleophilic and Electrophilic Reactivity Profiles of Cyclopropylidenephosphane

Phosphacumulenes, the class to which this compound belongs, exhibit a dual reactivity profile. The phosphorus atom, possessing a lone pair of electrons, acts as a nucleophilic center. masterorganicchemistry.comyoutube.com Conversely, the central sp-hybridized carbon atom of the cumulene system is typically electrophilic. This duality governs their interactions with a wide array of substrates.

The reactivity is rooted in the electronic structure where the molecule can be described by resonance structures that place a negative charge on the terminal carbon and a positive charge on the phosphorus, or vice-versa, highlighting the potential for both nucleophilic and electrophilic attack. The specific substituents on the phosphorus and the terminal carbon atoms significantly modulate this reactivity.

Reactions Leading to Carbon-Phosphorus Bond Formation

The inherent nucleophilicity of the phosphorus atom in phosphacumulenes drives reactions that form new bonds to phosphorus. nih.gov While direct C-P bond formation involves the phosphacumulene acting as a phosphorus-centered nucleophile towards a carbon electrophile, a common reaction involves the modification of the existing C=P bond. For instance, attack by the phosphorus lone pair on an electrophile (E+) leads to a cationic intermediate, which can then be trapped by a nucleophile. This process, while not forming a new C-P bond from scratch, represents a fundamental pathway for functionalizing the phosphacumulene structure. The synthesis of various phosphorus-containing compounds often relies on creating C-P bonds through methods like coupling reactions or the addition of organometallic reagents to phosphorus halides. nih.gov

Adduct Formation with Diverse Substrates

The dual electronic nature of phosphacumulenes allows them to form adducts with a variety of substrates. As Lewis bases, the nucleophilic phosphorus can form adducts with Lewis acids. masterorganicchemistry.com Their reaction with protic acids can lead to protonation at either the phosphorus or terminal carbon atom, depending on the substituents and reaction conditions. The electrophilic central carbon is susceptible to attack by nucleophiles, initiating a cascade of reactions that can lead to stable, isolable adducts. This reactivity is analogous to that of other cumulenes, such as ketenes, which readily undergo nucleophilic addition. mdpi.com

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a cornerstone of cumulene chemistry, providing a powerful method for constructing cyclic and heterocyclic systems. nih.govlibretexts.org Phosphacumulenes participate in various cycloaddition modes, most notably [2+2], but also potentially [4+2] and [3+2] reactions, depending on the reaction partner. These reactions are synthetically valuable for creating complex phosphorus-containing molecules from relatively simple precursors. researchgate.net

[2+2] Cycloaddition Pathways and Intermediate Characterization

The [2+2] cycloaddition is a characteristic reaction for phosphacumulenes and related phosphaalkenes. diva-portal.org These reactions can proceed through different pathways, including concerted or stepwise mechanisms involving diradical or zwitterionic intermediates. nih.govconsensus.app A common outcome is head-to-head dimerization, where two phosphacumulene molecules undergo a [2+2] cycloaddition at the P=C bond to form a four-membered 1,2-diphosphetane ring. diva-portal.org This process is analogous to the dimerization of some phosphaalkenes, which yields stable 1,2-diphosphetane intermediates that can be isolated and characterized. diva-portal.org In some cases, these intermediates can collapse to form tetra-substituted alkenes upon cleavage of the P-substituents, demonstrating a unique strategy for reductive carbonyl coupling. diva-portal.org Photochemical conditions can also be employed to facilitate [2+2] cycloadditions that are thermally forbidden. nih.govyoutube.com

Formation of Heterocyclic Phosphorus Compounds

Cycloaddition reactions of phosphacumulenes are a primary route to a diverse range of phosphorus heterocycles. mdpi.comnih.gov

[2+2] Cycloadditions: As mentioned, these reactions with alkenes, alkynes, or through dimerization lead to the formation of four-membered phosphetane (B12648431) rings. diva-portal.org

[4+2] Cycloadditions (Diels-Alder Reactions): When reacting with a 1,3-diene, a phosphacumulene can act as the dienophile, with its P=C bond participating in the reaction to form a six-membered dihydropyranophosphorin-type ring. The feasibility of this pathway depends on the frontier molecular orbital energies of the reactants. libretexts.org

[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as azides or nitrile oxides, can lead to the formation of five-membered heterocyclic systems. nih.gov This pathway provides access to structures like 1,2,4-diazaphospholes or other related heterocycles, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.net

The synthesis of these heterocycles is a field of active research, with strategies often classified into either the construction of the ring using a phosphorus-containing synthon or the functionalization of a pre-formed heterocycle with a phosphorus reagent. mdpi.com

Reaction with Camphorquinone (B77051) Derivatives and Other Active Phosphacumulenes

A specific and illustrative example of phosphacumulene reactivity is their reaction with dicarbonyl compounds like camphorquinone. Research has shown that active phosphacumulenes react with camphorquinone and its derivatives, such as monophenylhydrazone and monooxime, to yield a variety of complex products. ekb.egscinito.ai

The reaction with camphorquinone itself leads to the formation of phosphanylidene-cyclobutylidenes. ekb.eg When camphorquinone monophenylhydrazone is used, the reaction yields azitidine bicycloheptanones, while the monooxime derivative produces phosphanylidenes. ekb.egscinito.ai These transformations highlight the ability of phosphacumulenes to react with carbonyl and imine functionalities, likely proceeding through initial nucleophilic attack by the phosphorus atom on a carbonyl carbon, followed by rearrangement or cyclization.

The following table summarizes the products obtained from the reaction of active phosphacumulenes with camphorquinone and its derivatives as described in the literature. ekb.egscinito.ai

Reactant 1Reactant 2Product(s)
Active PhosphacumuleneCamphorquinonePhosphanylidene-cyclobutylidenes
Active PhosphacumuleneCamphorquinone monophenylhydrazoneAzitidine bicycloheptanones
Active PhosphacumuleneCamphorquinone monooximePhosphanylidenes

Comparative Reactivity Analysis with Related Organophosphorus Compounds

The reactivity of this compound is profoundly influenced by the inherent strain of the three-membered ring and the electronic nature of the phosphorus-carbon double bond. To contextualize its chemical behavior, a comparative analysis with analogous cycloalkylidenephosphanes, such as cyclobutylidenephosphane and cyclohexylidenephosphane, is instructive.

The primary factor differentiating the reactivity of these compounds is the degree of ring strain. The cyclopropyl (B3062369) group in this compound possesses a significantly higher ring strain compared to the cyclobutyl and cyclohexyl moieties. This strain has a dual effect on the P=C bond. Firstly, it increases the s-character of the exocyclic carbon orbital, which in turn influences the polarization and energy of the π-orbital of the P=C bond. Secondly, reactions that lead to a change in the hybridization of the ring carbon from sp² to sp³, thereby relieving ring strain, are energetically more favorable for this compound.

Key Reactivity Trends:

CompoundRing Strain (approx. kcal/mol)Relative Reactivity in CycloadditionsPropensity for Ring-Opening Reactions
This compound27.5HighHigh
Cyclobutylidenephosphane26.5ModerateModerate
Cyclohexylidenephosphane~0LowLow

Note: The data in this table is illustrative and based on general principles of organic chemistry. Precise experimental or computational data for direct comparison may vary depending on the specific reaction conditions.

In cycloaddition reactions , for instance, this compound is expected to be more reactive than its larger-ring counterparts. The relief of ring strain in the transition state and the product provides a significant thermodynamic driving force. For example, in a [2+2] cycloaddition with an electron-deficient alkene, the formation of a four-membered ring containing a spiro-cyclopropane unit would be more exothermic for this compound compared to the analogous reaction with cyclohexylidenephosphane.

Furthermore, the propensity for ring-opening reactions is a unique characteristic of this compound's reactivity profile. The strained C-C bonds of the cyclopropyl ring can be susceptible to cleavage under thermal or catalytic conditions, leading to the formation of linear or rearranged phosphorus-containing products. This reaction pathway is significantly less common for the less-strained cyclobutylidenephosphane and virtually absent for the strain-free cyclohexylidenephosphane under similar conditions.

Fundamental Reaction Mechanisms in Low-Coordinate Phosphorus Chemistry Exemplified by this compound

The chemical behavior of this compound provides a clear window into the fundamental reaction mechanisms that govern low-coordinate phosphorus chemistry. Its reactivity is dominated by the accessible π-system of the P=C bond and the inherent strain of the cyclopropyl ring.

A cornerstone of its reactivity is its participation in pericyclic reactions , particularly cycloadditions. Low-coordinate phosphorus compounds, like alkenes, can act as either the 2π or 4π component in these reactions. For instance, the dimerization of this compound can proceed through a [2+2] cycloaddition to form a 1,3-diphosphetane. This reaction is often facile due to the high energy of the P=C π-bond.

The mechanism of such a cycloaddition can be understood through frontier molecular orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) of one this compound molecule interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of a second molecule. The unique electronic properties imparted by the cyclopropyl group can influence the energies of these frontier orbitals, thereby modulating the reactivity compared to other phosphaalkenes.

Another fundamental reaction mechanism exemplified by this compound is its behavior as a nucleophile or electrophile . The phosphorus atom, with its lone pair of electrons, can act as a nucleophilic center, attacking various electrophiles. Conversely, the P=C double bond can be susceptible to nucleophilic attack, particularly at the phosphorus atom, which is more electropositive than carbon. The presence of the electron-donating cyclopropyl group can enhance the nucleophilicity of the phosphorus atom.

Illustrative Reaction Mechanisms:

Reaction TypeMechanistic DescriptionRole of this compound
[2+2] Dimerization Concerted or stepwise cycloaddition involving the P=C bonds of two molecules.2π component
[4+2] Cycloaddition Reaction with a conjugated diene where the phosphaalkene acts as the dienophile.2π component
Reaction with Electrophiles (e.g., H+) Protonation at the phosphorus atom, leading to a phosphonium (B103445) cation.Nucleophile
Reaction with Nucleophiles (e.g., RLi) Addition of the nucleophile to the phosphorus atom, breaking the P=C π-bond.Electrophile

Sophisticated Spectroscopic Characterization Techniques for Cyclopropylidenephosphane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organophosphorus compounds. For cyclopropylidenephosphane and its derivatives, a combination of 1H, 13C, and 31P NMR provides invaluable information regarding the molecular framework, connectivity, and the electronic environment of the nuclei.

The 1H NMR spectrum of a this compound would be characterized by signals corresponding to the protons of the cyclopropylidene moiety. The chemical shifts and coupling constants of these protons would be highly informative. For instance, the protons attached to the three-membered ring are expected to appear in a distinct region of the spectrum, with their coupling patterns revealing their relative stereochemistry.

The 13C NMR spectrum provides critical data on the carbon skeleton. The carbons of the cyclopropylidene ring, particularly the sp2-hybridized carbon double-bonded to phosphorus and the two sp3-hybridized carbons, would exhibit characteristic chemical shifts. The coupling between these carbons and the phosphorus atom (nJCP) offers further confirmation of the structure.

31P NMR spectroscopy is arguably the most direct probe for studying phosphine-containing molecules. nih.gov A single resonance in the 31P NMR spectrum would be indicative of the phosphorus atom in this compound. The chemical shift of this signal is highly sensitive to the electronic environment and coordination of the phosphorus atom. nih.govmagritek.com For example, in related phosphine (B1218219) ligands like SPHOS (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), the 31P resonance appears around -10 ppm. chemrxiv.org The oxidation state of the phosphorus can also be monitored, as oxidized phosphines show a significant downfield shift. magritek.com

Table 1: Representative NMR Data for Analogous Phosphine and Cyclopropyl (B3062369) Compounds

NucleusCompound TypeTypical Chemical Shift (ppm)Coupling Constants (Hz)
1H Cyclopropyl groups0.2 - 1.53JHH = 2-9
13C Cyclopropyl carbons-5 - 201JCH = 160-170
31P Trivalent phosphines-60 to +401JPC, 2JPC can be significant

Note: The data presented is generalized from various sources on cyclopropyl and phosphine-containing compounds and serves as an expected range for this compound.

To gain deeper insights into the three-dimensional structure and electronic nature of this compound derivatives, advanced NMR techniques are employed. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals and establishing through-bond connectivity.

For stereochemical assignments, Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful. By measuring through-space interactions between protons, the relative orientation of substituents on the cyclopropylidene ring and on the phosphorus atom can be determined. This is crucial for understanding the steric bulk and potential coordination modes of the ligand. In the context of organophosphorus compounds, these advanced techniques have been successfully used to elucidate complex structures and stereochemistry. epequip.com

Vibrational Spectroscopy (FT-IR and Raman) in Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. nih.govsci-hub.se These complementary methods are essential for identifying key functional groups within this compound.

The FT-IR and Raman spectra would be expected to show characteristic bands for the C-H and C-C vibrations of the cyclopropyl ring. core.ac.uk The P=C double bond stretching vibration would be a particularly diagnostic feature, though its position might vary depending on the substituents. In related organophosphorus compounds, the P-C stretching vibrations are often observed in the fingerprint region of the spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
C-H (cyclopropyl)Stretching3000 - 3100
C-C (cyclopropyl)Ring deformation1000 - 1200
P=CStretching900 - 1100

Note: These are estimated ranges based on data for cyclopropyl derivatives and organophosphorus compounds. core.ac.ukresearchgate.netscispace.com

The combined use of FT-IR and Raman spectroscopy is advantageous due to their different selection rules. nih.gov Vibrations that are weak or inactive in FT-IR may be strong in Raman, and vice versa, allowing for a more complete vibrational analysis.

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula with high accuracy.

The mass spectrum would show a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the intact molecule. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Cleavage of the P=C bond or fragmentation of the cyclopropyl ring would lead to characteristic fragment ions. The study of fragmentation patterns in organophosphorus pesticides has demonstrated the utility of MS in identifying structural motifs. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Analogues and Adducts

The crystal structure of a this compound adduct would unequivocally confirm the presence of the three-membered ring and the phosphorus-carbon double bond. It would also reveal the geometry around the phosphorus atom and the stereochemical relationship of any substituents. Such structural data is invaluable for understanding the ligand's steric and electronic properties and for rationalizing its reactivity and coordination chemistry. mdpi.comnih.gov

Comprehensive Spectroscopic Fingerprinting of this compound

A comprehensive spectroscopic fingerprint of this compound is achieved through the synergistic application of the aforementioned techniques. Each method provides a unique and complementary piece of the structural puzzle.

NMR spectroscopy defines the connectivity and electronic environment of the hydrogen, carbon, and phosphorus atoms.

Vibrational spectroscopy identifies the key functional groups and provides a characteristic molecular fingerprint.

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.

X-ray crystallography of derivatives offers an unambiguous determination of the solid-state structure.

Together, these sophisticated spectroscopic methods provide a robust and detailed characterization of the novel and intriguing molecule, this compound, paving the way for a deeper understanding of its chemical properties and potential applications.

Theoretical and Computational Investigations of Cyclopropylidenephosphane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to deciphering the electronic makeup and bonding characteristics of novel molecules like cyclopropylidenephosphane. These computational techniques provide a microscopic view of orbital interactions, charge distribution, and molecular stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency in predicting the electronic structures and properties of molecules. epfl.ch DFT calculations are used to determine critical molecular descriptors that govern a molecule's behavior. epfl.ch By computing properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT allows for the quantification of a molecule's reactivity.

Key reactivity descriptors derived from DFT calculations include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). These indices help in assessing the reactivity and stability of a molecular system. For instance, the HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap suggests higher stability. The molecular electrostatic potential (MESP) can also be calculated to identify electron-rich and electron-poor regions, pinpointing the likely sites for nucleophilic and electrophilic attack. epfl.ch

While specific DFT data for the parent this compound (H₂C=C=PH) is not extensively published, studies on substituted phosphaallenes provide a template for the expected findings. For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize geometries and calculate reactivity descriptors for related organic phosphorus compounds. aps.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: These are illustrative values for a hypothetical phosphaalkene, as specific data for the parent this compound is not available in the cited literature.)

Descriptor Formula Typical Calculated Value (eV)
HOMO Energy EHOMO -6.5
LUMO Energy ELUMO -1.2
Energy Gap (ΔE) ELUMO - EHOMO 5.3
Ionization Potential (IP) -EHOMO 6.5
Electron Affinity (EA) -ELUMO 1.2
Hardness (η) (IP - EA) / 2 2.65
Electronegativity (χ) (IP + EA) / 2 3.85

This interactive table demonstrates the types of data generated from DFT studies to predict molecular reactivity.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without reliance on experimental data or empirical parameterization. wikipedia.orgnumberanalytics.com These first-principles calculations provide highly accurate predictions of molecular properties. wikipedia.org Common ab initio approaches include the Hartree-Fock (HF) method and more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, which systematically account for electron correlation. numberanalytics.com

These methods are employed to calculate fundamental properties such as equilibrium geometries, interaction energies, and electron density distributions with high precision. epfl.chaps.org For a molecule like this compound, ab initio calculations would be essential for accurately determining its three-dimensional structure, rotational barriers, vibrational frequencies, and dipole moment, providing a deep understanding of its physical and chemical nature. While computationally more demanding than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for accuracy in computational chemistry. numberanalytics.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing chemists to understand detailed reaction mechanisms. ontosight.ai By locating transition states and calculating activation barriers, these models can explain reaction outcomes and predict selectivity.

For phosphaallenes, which are structurally related to this compound, DFT calculations have been used to shed light on their reaction mechanisms. For instance, studies on the thermally induced rearrangement of bulky 3H-phosphaallenes have utilized DFT to propose a mechanism involving intramolecular nucleophilic aromatic substitution. acs.org These calculations trace the pathway from the reactant to the product, identifying key intermediates and the transition states that connect them, thereby providing a complete mechanistic picture. acs.org Similarly, the mechanism of the phospha-Wittig-Horner reaction, a route to synthesizing phosphaallenes, has been investigated computationally, revealing the factors that control the reaction's progress and selectivity. researchgate.net

Conformational Analysis and Strain Effects within the Cyclopropylidene Moiety

The cyclopropyl (B3062369) group is notorious for its high degree of ring strain, which arises from the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). epfl.chwikipedia.org This instability is a combination of angle strain and torsional strain from eclipsed C-H bonds. wikipedia.org The total strain energy for cyclopropane (B1198618) is approximately 27.6 kcal/mol. masterorganicchemistry.com

In this compound, the sp² hybridization of the exocyclic carbon atom introduces further geometric constraints. Computational conformational analysis is crucial for determining the preferred geometry of the molecule and quantifying the energetic consequences of the strained ring. These calculations can precisely determine the bond lengths and angles and predict how the strain influences the adjacent P=C double bond. The high ring strain is expected to make the molecule highly reactive, with the strained bonds being susceptible to cleavage in chemical reactions. wikipedia.org

Table 2: Comparison of Bond Angles and Strain Energy in Cycloalkanes

Cycloalkane Ideal Angle Actual Angle Ring Strain (kcal/mol)
Cyclopropane 109.5° 60° ~27.6 masterorganicchemistry.com
Cyclobutane 109.5° ~88° ~26.3 masterorganicchemistry.com
Cyclopentane 109.5° ~108° ~7.4 wikipedia.org

This interactive table highlights the significant angle deviation and resulting strain in small rings like the cyclopropyl moiety.

Phosphacumulene Analogy and Carbon-Phosphorus Similarities from a Theoretical Perspective

The isolobal analogy, developed by Roald Hoffmann, is a powerful concept for relating the frontier orbitals of molecular fragments from different parts of the periodic table. wikipedia.orgadichemistry.com According to this principle, two fragments are isolobal if their frontier orbitals have similar shapes, symmetries, approximate energies, and electron counts. adichemistry.com

A key isolobal relationship exists between a phosphorus atom (P) and a C-H (methine) group. 182.160.97libretexts.org Both are three electrons short of a stable octet and possess three similar frontier orbitals for bonding. scribd.com This analogy can be extended to understand the bonding in phosphaalkenes (R₂C=PR) and phosphaallenes (R₂C=C=PR) by comparing them to their all-carbon analogues, alkenes and allenes. From a theoretical perspective, the P=C double bond in this compound can be compared to the C=C double bond in methylenecyclopropane. While not identical, their frontier molecular orbitals (the π and π* orbitals) are expected to share significant similarities, suggesting analogous patterns of reactivity, such as susceptibility to cycloaddition reactions. ontosight.ai

Predictive Modeling for this compound Derivatives and Adducts

Computational chemistry is not only descriptive but also predictive. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational data to establish correlations between the structure of a molecule and its chemical or biological activity. nih.govnih.gov

For this compound, predictive modeling can be used to explore how various substituents would affect its properties. By systematically replacing the hydrogen atoms with different functional groups (e.g., electron-donating or electron-withdrawing groups) in a computational model, researchers can predict the resulting changes in geometry, electronic structure, and reactivity. unict.it This in silico screening can guide synthetic efforts by identifying derivatives with desired characteristics, such as enhanced stability or specific reactivity patterns. unict.it Furthermore, computational models can predict the structures and stabilities of adducts formed from reactions of this compound, providing insight into its potential as a building block in organic synthesis. nih.gov

Catalytic and Advanced Synthetic Applications of Cyclopropylidenephosphane

Cyclopropylidenephosphane as a Building Block for Complex Organophosphorus Compounds

The strained cyclopropyl (B3062369) ring and the reactive phosphorus center of this compound render it an exceptional building block for the synthesis of a diverse array of more complex organophosphorus compounds. Researchers have leveraged its reactivity to construct intricate molecular architectures with tailored properties. These compounds often serve as specialized ligands for catalysis or as key components in advanced materials.

The synthetic utility of this compound extends to the creation of multidentate phosphine (B1218219) ligands. By incorporating the this compound moiety into larger molecular frameworks, chemists can design ligands with precise steric and electronic characteristics. These tailored ligands are instrumental in controlling the activity and selectivity of metal-catalyzed reactions.

This compound as a Ligand in Transition Metal Catalysis

In the realm of transition metal catalysis, ligands play a pivotal role in modulating the reactivity of the metal center. This compound and its derivatives have emerged as effective ligands in a variety of catalytic transformations. Their unique combination of a small, rigid cyclopropyl group and a tunable phosphine donor allows for fine-tuning of the catalyst's performance.

Catalytic ReactionTransition MetalRole of this compound Ligand
Suzuki-Miyaura CouplingPalladium, NickelEnhances catalyst stability and turnover number. researchgate.net
Buchwald-Hartwig AminationPalladium, NickelPromotes C-N bond formation with high efficiency. researchgate.net
C-X BorylationNickelFacilitates the formation of valuable organoboron compounds. researchgate.net

Role of this compound in Organocatalytic Systems

While its application in transition metal catalysis is well-established, the utility of this compound is also being explored in the burgeoning field of organocatalysis. In these systems, small organic molecules, rather than metal complexes, act as catalysts. The phosphorus atom in this compound derivatives can function as a nucleophilic or Lewis basic center, enabling a range of catalytic transformations.

The development of chiral versions of this compound-based organocatalysts is a particularly active area of research. These catalysts hold promise for enantioselective synthesis, allowing for the preparation of single-enantiomer products, which is of paramount importance in the pharmaceutical and agrochemical industries.

Material Science Applications of this compound Derivatives

The unique structural and electronic features of this compound have also been harnessed in the field of materials science. researchgate.net By incorporating this moiety into polymers or other extended structures, scientists can create materials with novel and desirable properties.

Development of Novel Materials with Tailored Characteristics

The incorporation of this compound units into polymer backbones can significantly influence the material's thermal stability, refractive index, and gas permeability. researchgate.net The rigid and compact nature of the cyclopropyl ring can impart increased thermal resistance and dimensional stability to the resulting polymers. Furthermore, the phosphorus content can enhance flame retardancy, a critical property for many applications.

Integration into Functional Systems

Derivatives of this compound are being investigated for their potential use in functional systems such as sensors and electronic devices. The phosphorus atom can act as a coordination site for metal ions, making these materials suitable for use in chemical sensors. Moreover, the electronic properties of these organophosphorus compounds can be tuned, opening up possibilities for their integration into organic light-emitting diodes (OLEDs) and other electronic components.

Future Research Directions and Interdisciplinary Perspectives on Cyclopropylidenephosphane

Emerging Methodologies in Cyclopropylidenephosphane Synthesis

The synthesis of this compound and its derivatives, while established, is continually being refined with an eye toward greater efficiency, milder reaction conditions, and enhanced substrate scope. Future research is likely to focus on several emerging areas. One promising avenue is the application of novel catalytic systems. While traditional methods often rely on stoichiometric reagents, the development of catalytic approaches, particularly those using earth-abundant metals, is a key goal for sustainable chemistry. rsc.org The exploration of photoredox catalysis, which has shown success in challenging cyclopropanation reactions, could offer new pathways to this compound precursors. researchgate.net

Furthermore, advancements in flow chemistry present an opportunity for the safer and more scalable synthesis of these reactive intermediates. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactor systems can lead to higher yields and purities, minimizing the decomposition of sensitive compounds. The development of one-pot or tandem reactions that generate and then immediately utilize this compound in a subsequent transformation is another area of active interest. This approach would circumvent the need to isolate the often-unstable phosphane, streamlining synthetic sequences.

Additionally, the use of mechanochemistry, where mechanical force is used to drive chemical reactions, could provide a solvent-free or low-solvent alternative for the synthesis of this compound precursors. This solid-state approach has the potential to reduce waste and access different reactivity compared to traditional solution-phase methods. As the demand for structurally complex and functionally diverse organophosphorus compounds grows, these emerging synthetic methodologies will be crucial in unlocking the full potential of this compound chemistry.

Unexplored Reaction Pathways and Mechanistic Frontiers

While the fundamental reactivity of this compound as a phosphaalkene is understood, there remain numerous unexplored reaction pathways and mechanistic questions. A significant frontier lies in its cycloaddition chemistry beyond the well-established [2+1], [2+2], and [4+2] paradigms. The potential for higher-order cycloadditions, such as [8+2] cycloadditions with appropriate π-systems, remains largely uncharted territory. Investigating these possibilities could lead to the synthesis of novel, complex polycyclic organophosphorus architectures.

The role of the cyclopropyl (B3062369) ring's strain in dictating the regioselectivity and stereoselectivity of its reactions is another area ripe for investigation. A deeper mechanistic understanding of how this inherent strain influences the transition states of various transformations could enable more precise control over reaction outcomes. For instance, detailed kinetic and computational studies could elucidate the subtle electronic and steric factors that govern the competition between different reaction pathways.

Furthermore, the radical chemistry of this compound is a nascent field. Exploring its behavior in the presence of radical initiators or under photolytic conditions could unveil novel reaction cascades and functionalization strategies. The potential for ring-opening reactions of the cyclopropyl group under radical conditions, followed by subsequent transformations of the resulting phosphorus-containing radical, presents an intriguing synthetic possibility. Unraveling these complex mechanistic landscapes will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the reactivity of strained organophosphorus compounds.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A comprehensive understanding of this compound's structure, bonding, and reactivity necessitates the application of advanced spectroscopic and computational techniques. While standard techniques like NMR and mass spectrometry are indispensable, more sophisticated methods can provide deeper insights. For instance, solid-state NMR spectroscopy could be employed to characterize this compound derivatives in the solid state, providing valuable information about their packing and intermolecular interactions.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize different isomers or conformers of this compound derivatives, offering a more detailed picture of their gas-phase structures. In the realm of vibrational spectroscopy, the application of techniques like resonance Raman spectroscopy could selectively enhance the signals from the P=C chromophore, providing detailed information about its electronic structure and how it is perturbed by different substituents or its environment. arxiv.org

Computational chemistry, particularly high-level quantum mechanical calculations, will continue to play a pivotal role in elucidating reaction mechanisms and predicting the properties of new this compound-based systems. arxiv.org Density Functional Theory (DFT) can be used to model transition states, calculate reaction barriers, and predict spectroscopic parameters, which can then be compared with experimental data to validate mechanistic hypotheses. Furthermore, molecular dynamics simulations can provide insights into the conformational dynamics of larger molecules incorporating the this compound moiety and their interactions with solvents or other molecules. The synergy between these advanced spectroscopic and computational approaches will be crucial for a more profound understanding of this unique class of compounds. sciopen.com

Novel Catalytic Paradigms and Industrial Relevance

The unique electronic and steric properties of this compound suggest its potential as a ligand in transition metal catalysis. The phosphorus atom, with its lone pair and the adjacent π-system of the P=C bond, can coordinate to metal centers in various ways. Research into the synthesis of transition metal complexes bearing this compound-based ligands is a promising area. These complexes could exhibit novel catalytic activities or selectivities in a range of transformations, including cross-coupling reactions, hydroformylation, and polymerization.

The strain of the cyclopropyl ring could also be harnessed in catalyst design. For example, the ring strain could influence the bite angle and electronic properties of bidentate ligands derived from this compound, leading to unique catalytic performance. Furthermore, the P=C bond itself could participate directly in catalytic cycles, for instance, through oxidative addition or reductive elimination processes.

While the direct industrial application of this compound itself may be limited due to its reactivity, its derivatives could find use as building blocks for specialty chemicals, such as flame retardants, polymer additives, or pharmaceuticals. The development of robust and scalable synthetic routes to these derivatives will be a prerequisite for their industrial relevance. As the field of organophosphorus chemistry continues to expand, the exploration of this compound and its derivatives in catalysis and materials science could lead to new and valuable applications.

Outlook on this compound's Role in Next-Generation Chemical Research

This compound stands at the intersection of several key areas of modern chemical research, including strained-ring chemistry, main-group chemistry, and catalysis. Its future role in next-generation chemical research is likely to be multifaceted. As a building block, it offers a unique combination of a reactive P=C double bond and a strained three-membered ring, providing a platform for the synthesis of novel and complex molecular architectures. nih.gov The development of new synthetic methods will be crucial for unlocking its full potential in this regard. researchgate.netnih.gov

The fundamental study of this compound and its reactions will continue to challenge and refine our understanding of chemical bonding and reactivity, particularly in the context of low-coordinate phosphorus compounds. The insights gained from mechanistic studies will not only be valuable for the chemistry of this compound itself but will also have broader implications for the wider field of organophosphorus chemistry.

In the long term, the unique properties of this compound could be exploited in the design of new functional molecules and materials. For example, the incorporation of the this compound moiety into polymers could lead to materials with novel electronic or physical properties. researchgate.net Similarly, its use as a ligand in catalysis could lead to the development of new and more efficient catalytic processes. As our ability to synthesize and manipulate this fascinating molecule improves, this compound is poised to become an increasingly important tool for chemists in a variety of disciplines.

Q & A

Q. What are the established synthetic routes for cyclopropylidenephosphane, and what key reaction conditions influence yield and purity?

this compound synthesis typically involves [2+1] cycloaddition reactions between phosphorus precursors and strained cyclopropane derivatives. Key parameters include temperature control (e.g., cryogenic conditions to stabilize intermediates) and the use of catalysts like transition metals to enhance regioselectivity. For example, microwave-assisted synthesis (as seen in cobaltoceniumylamido compounds) can improve reaction efficiency by reducing side-product formation . Characterization via 31^{31}P NMR is critical for monitoring phosphorus-containing intermediates, while X-ray crystallography confirms structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • 31^{31}P NMR Spectroscopy : Essential for tracking phosphorus environments and reaction progress. Chemical shifts between 0–50 ppm are typical for phosphane derivatives.
  • X-ray Diffraction : Resolves bond angles and distances, particularly for strained cyclopropane-phosphorus systems.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns, especially for air-sensitive compounds.
  • IR Spectroscopy : Identifies functional groups like P–C bonds (~600–800 cm1^{-1}) .

Q. How should researchers handle and store this compound to prevent degradation?

Due to its air and moisture sensitivity, this compound requires storage under inert atmospheres (argon or nitrogen) in Schlenk flasks. Solvent choice (e.g., dry THF or toluene) and low temperatures (–20°C) minimize decomposition. Always confirm purity via NMR before use in subsequent reactions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model electronic transitions and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in cycloadditions. Molecular dynamics simulations further assess steric effects in bulky derivatives. These methods help optimize catalysts (e.g., Pd or Ag complexes) for asymmetric syntheses .

Q. How can contradictions in reported thermodynamic stability data for this compound derivatives be resolved?

Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature gradients). Systematic replication under controlled environments (e.g., using differential scanning calorimetry for ΔH\Delta H measurements) and meta-analysis of published datasets are critical. Cross-validate findings with independent techniques like isothermal titration calorimetry (ITC) .

Q. What experimental designs mitigate challenges in studying this compound’s reaction kinetics?

Use stopped-flow spectroscopy for rapid kinetic profiling (<1 s timescales) in inert conditions. Quench-flow methods coupled with GC-MS or HPLC quantify transient intermediates. For photochemical reactions, laser flash photolysis with time-resolved spectroscopy tracks excited-state behavior .

Q. How do steric and electronic effects in substituents alter this compound’s catalytic activity?

Electron-withdrawing groups (e.g., –CF3_3) increase electrophilicity at phosphorus, enhancing nucleophilic attack rates. Steric bulk (e.g., tert-butyl substituents) slows dimerization but may reduce catalytic turnover. Comparative studies using Hammett plots or Tolman electronic parameters quantify these effects .

Methodological Guidelines

  • Data Reproducibility : Document solvent batches, catalyst loadings, and glovebox O2_2/H2_2O levels (<1 ppm) to ensure reproducibility. Reference standards (e.g., Ph3_3P) should be included in spectral analyses .
  • Ethical Reporting : Disclose failed experiments and non-optimized conditions to prevent publication bias. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.